molecular formula C12H9Cl B165803 3-Chlorobiphenyl CAS No. 11104-28-2

3-Chlorobiphenyl

Cat. No. B165803
CAS RN: 11104-28-2
M. Wt: 188.65 g/mol
InChI Key: NMWSKOLWZZWHPL-UHFFFAOYSA-N
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Description

3-Chlorobiphenyl, also known as PCB 2, is a chlorinated biphenyl compound . It has the molecular formula C12H9Cl and a molecular weight of 188.653 . Other names for this compound include Biphenyl, 3-chloro-; 1,1’-Biphenyl, 3-chloro-; 1,1’-Biphenyl, 3-monochloro-; m-Chlorobiphenyl; 3-Chlorodiphenyl; 3-Chloro-1,1’-biphenyl; 3-Monochlorobiphenyl; PCB 2; m-Chlorodiphenyl .


Synthesis Analysis

3-Chlorobiphenyl can be prepared via phase transfer Gomberg-Bachmann-Hey reaction. This involves the condensation of 3-chlorobenzenediazonium tetrafluoroborate with 18-crown-6 in the presence of potassium acetate . Other methods for the synthesis of chlorobiphenyls include decompositions of aroyl peroxides in appropriate substrates, which are also useful synthetic reactions in which high yields of chlorobiphenyls have been obtained, particularly in the presence of electron acceptors .


Molecular Structure Analysis

The 3D structure of 3-Chlorobiphenyl can be viewed using Java or Javascript . The InChI string for 3-Chlorobiphenyl is InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H .


Chemical Reactions Analysis

The biodegradation of 3-Chlorobiphenyl could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation .


Physical And Chemical Properties Analysis

3-Chlorobiphenyl has a molecular weight of 188.653 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional information or resources .

Scientific Research Applications

Results : The half-life of 3-Chlorobiphenyl in sunlit waters varies from 2 to 14 days, depending on various environmental factors .

Results : Metabolism involves the formation of dechlorination products, indicating the need to study the disposition and toxicity of complex metabolites .

Analytical Chemistry

Results : The synergistic action of anaerobic reduction and aerobic degradation is discussed as a potential bioremediation approach .

Materials Science

Results : The compound’s resistance to natural degradation and its potential health risks are highlighted, emphasizing the importance of effective bioremediation strategies .

Chemical Engineering

Results : These methods show promise in reducing PCB levels, but further research is needed to optimize the processes .

Soil Science

Results : Certain plant species demonstrate the ability to accumulate 3-Chlorobiphenyl, suggesting a viable method for soil decontamination .

Microbiology

Results : Findings reveal that specific microbial strains and enzymes play crucial roles in the breakdown of PCBs in the environment .

Public Health

Results : Data suggests that exposure to 3-Chlorobiphenyl may be linked to various adverse health outcomes, necessitating ongoing monitoring and regulation .

Nanotechnology

Results : These nanotechnologies show potential for efficient PCB remediation, though they are still in the early stages of development .

Food Safety

Results : Monitoring programs help to identify and mitigate the risks of PCBs entering the human diet from various sources .

Computational Chemistry

Results : The simulations provide insights into the potential biological impact of PCBs and guide the design of safer chemicals .

Forensic Science

Results : The findings assist in environmental forensics, helping to identify the origins of PCB contamination .

Industrial Chemistry

Results : The research contributes to the development of new materials and chemicals with specific desired properties .

Electrical Engineering

Results : The studies aim to understand the suitability of PCBs for use in high-voltage applications .

Quantum Chemistry

Results : The research may lead to the development of new materials for quantum computing technologies .

Green Chemistry

Results : The goal is to minimize the environmental impact of PCBs and find sustainable solutions for their disposal .

Safety And Hazards

When handling 3-Chlorobiphenyl, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

Recent advances in the biodegradation of polychlorinated biphenyls like 3-Chlorobiphenyl suggest that bioremediation using PCB-degrading microorganisms could be a promising approach for the future .

properties

IUPAC Name

1-chloro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWSKOLWZZWHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040299
Record name 3-Chlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobiphenyl

CAS RN

2051-61-8
Record name 3-Chlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479
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Record name 3-CHLOROBIPHENYL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
RH Adams, CM Huang, FK Higson… - Applied and …, 1992 - Am Soc Microbiol
Recombinant Pseudomonas sp. strain CB15, which grows on 3-chlorobiphenyl (3CB), was constructed from Pseudomonas sp. strain HF1, which grows on 3-chlorobenzoate, and from …
Number of citations: 112 journals.asm.org
CY Zhang, X Li, S Flor, P Ruiz, A Kruve… - Environmental …, 2022 - ACS Publications
… Here we characterize the metabolism of PCB 2 (3-chlorobiphenyl), an environmentally relevant LC-PCB congener, in HepG2 cells with in silico prediction and nontarget high-resolution …
Number of citations: 3 pubs.acs.org
F Fava, L Marchetti - Applied microbiology and biotechnology, 1991 - Springer
A mixed bacterial culture obtained from polychlorinated-biphenyl-contaminated river sediments proved capable of degrading 3-chlorobiphenyl (3-CB) under aerobic laboratory …
Number of citations: 53 link.springer.com
M Sondossi, M Sylvestre, D Ahmad - Applied and Environmental …, 1992 - Am Soc Microbiol
Bacterial conversion of biphenyl (BP) and chlorobiphenyls (CBPs) to benzoates and chlorobenzoates (CBAs) proceeds by introduction of molecular oxygen at the 2,3 position, followed …
Number of citations: 169 journals.asm.org
H Mokross, E Schmidt, W Reineke - FEMS Microbiology Letters, 1990 - academic.oup.com
… In the present paper we describe the isolation of 3-chlorobiphenyl-growing strains by in vivo construction and discuss the strategy to obtain strains with an expanded potential to grow …
Number of citations: 88 academic.oup.com
HH Sutherland, A Rawas - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) 3-Chlorobiphenyl-4-carbonitrile, C13H8ClN … 3-Chlorobiphenyl-4-carbonitrile, C 13 H 8 ClN … 3-Chlorobiphenyl-4-carbonitrile, C13HsCIN …
Number of citations: 6 scripts.iucr.org
JJ Arensdorf, DD Focht - Applied and Environmental Microbiology, 1994 - Am Soc Microbiol
… and 3-Chlorobiphenyl both produced 3-chlorocatechol, which was transformed to an acyl … In the case of 3-chlorobiphenyl, which generates 3-chlorocatechol more rapidly than does 2-…
Number of citations: 143 journals.asm.org
ML Menone, S Pflugmacher - Chemosphere, 2005 - Elsevier
… In this study, we investigated the effects of 3-chlorobiphenyl … to various concentrations of 3-chlorobiphenyl, the total … of photosynthesis after exposure to 3-chlorobiphenyl, although only …
Number of citations: 30 www.sciencedirect.com
SA Adebusoye, MO Ilori, FW Picardal, OO Amund - Chemosphere, 2008 - Elsevier
Ralstonia sp. SA-3, Ralstonia sp. SA-4 and Pseudomonas sp. SA-6 are natural strains with a novel capacity to utilize meta-substituted dichlorobiphenyls (diCBs) hitherto not known to …
Number of citations: 26 www.sciencedirect.com
DL Bedard, ML Haberl - Microbial ecology, 1990 - Springer
… Strains H850 and LB400 were able to degrade the 3-chlorobenzoic acid that they produced from the degradation of 2,3'-chlorobiphenyl. We conclude that despite differences among …
Number of citations: 229 link.springer.com

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